N-Methyl-d3-7-azaindole
CAS No.:
Cat. No.: VC0199317
Molecular Formula: C₈H₅D₃N₂
Molecular Weight: 135.18
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₈H₅D₃N₂ |
|---|---|
| Molecular Weight | 135.18 |
Introduction
Chemical Structure and Identifiers
Molecular Composition
N-Methyl-d3-7-azaindole consists of a pyrrolo[2,3-b]pyridine ring system with a deuterated methyl group (-CD₃) attached to the nitrogen atom. Its molecular formula is C₈H₅D₃N₂, and its molecular weight is 135.18 g/mol . Key structural features include:
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Pyrrolo[2,3-b]pyridine core: A fused bicyclic system with nitrogen atoms at positions 1 and 7.
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Deuterated methyl group: The CD₃ group at position 1 enhances isotopic stability and alters kinetic properties.
Structural Isomers and Synonyms
The compound is also referred to as 1-Methyl-d3-7-azaindole or 1-((²H)₃)methyl-1H-pyrrolo[2,3-b]pyridine . Its IUPAC name is 1-(trideuteriomethyl)pyrrolo[2,3-b]pyridine .
Synthesis and Production Methods
Comparison with Non-Deuterated Analogs
For non-deuterated 7-azaindole derivatives, methods include:
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Bromination/functionalization: Introducing bromine at the 4-position using POBr₃, followed by nucleophilic substitution .
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Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked derivatives .
| Step | Reagents/Conditions | Yield | Application |
|---|---|---|---|
| N-Methylation | CD₃I, K₂CO₃, DMF, 60°C | ~70% | Deuterated analog synthesis |
| Pyrrolo[2,3-b]pyridine core formation | Cyclization of 2-aminopyridine derivatives | Variable | Core structure preparation |
Physical and Chemical Properties
Spectroscopic Data
Limited spectroscopic data are available for N-Methyl-d3-7-azaindole, but related compounds provide a basis for characterization:
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NMR: Deuterium substitution shifts signals in ¹H NMR, with the CD₃ group typically appearing as a singlet.
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Mass Spectrometry: Molecular ion peak at m/z 135.18 (C₈H₅D₃N₂⁺).
Stability and Reactivity
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Thermal stability: Likely stable under standard laboratory conditions, though deuterated compounds may exhibit altered reactivity compared to protiated analogs.
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Photostability: Requires protection from light during storage, as suggested by vendors .
Applications and Research Relevance
Role in Medicinal Chemistry
Deuterated compounds like N-Methyl-d3-7-azaindole are valued in:
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Metabolic studies: Tracking drug metabolism via isotopic labeling.
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Kinetic isotope effects: Enhancing stability in vivo by slowing C-D bond cleavage.
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SAR (Structure-Activity Relationship) studies: Modulating electronic effects through isotopic substitution.
Comparative Analysis with Non-Deuterated Derivatives
| Property | N-Methyl-d3-7-azaindole | 7-Azaindole |
|---|---|---|
| Metabolic half-life | Likely extended | Shorter due to H-substitution |
| Reactivity in C-H activation | Reduced | Higher |
| Use in tracer studies | Ideal | Limited |
Research Gaps and Future Directions
Unexplored Research Areas
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Biological activity: Direct pharmacological studies on N-Methyl-d3-7-azaindole remain unreported.
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Kinetic isotope effects: Quantitative analysis of C-D vs. C-H bond reactivity.
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Synthetic efficiency: Optimizing deuterium incorporation yields.
Strategic Recommendations
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Targeted drug design: Explore deuterated 7-azaindoles for kinase inhibitors or neuroprotective agents.
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Collaborative studies: Partner with isotopic labeling experts to optimize synthesis protocols.
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